molecular formula C17H19NO4S B2983441 (2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706326-38-6

(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2983441
CAS No.: 1706326-38-6
M. Wt: 333.4
InChI Key: CPRQMKISWCGPAC-UHFFFAOYSA-N
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Description

“(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a complex organic compound. It is related to 5-DBFPV, a stimulant of the cathinone class that has been sold online as a designer drug .

Scientific Research Applications

Organic Synthesis Applications

Organic synthesis research has explored the utility of related compounds in constructing complex molecular architectures. For instance, the Bohlmann-Rahtz heteroannulation has been employed for the synthesis of dimethyl sulfomycinamate, showcasing the compound's role in synthesizing thiopeptide antibiotics derivatives through multistep reactions (Bagley et al., 2005). Similarly, derivatives involving pyrrolidin-1-yl)methanone structures have been synthesized, demonstrating their relevance in the creation of boric acid ester intermediates, highlighting a three-step substitution reaction approach for the structural confirmation and physicochemical property investigation (Huang et al., 2021).

Crystallography and Molecular Structure

Crystallography studies offer insights into the molecular and crystal structures of compounds featuring (pyrrolidin-1-yl)methanone derivatives. The research on cis(S),trans(O,N bpy)-(2,2′-bipyridyl-κ2 N,N′)bis(dimethyl sulfoxide-κS)[phenyl(pyridin-2-yl)methanone-κ2 N,O]ruthenium(II) bis(trifluoromethanesulfonate) reveals detailed structural information, including distorted octahedral geometry around the Ru2+ ion and interactions defining the crystal packing (Toyama & Nagao, 2022).

Theoretical Studies and Physicochemical Properties

Theoretical studies, including density functional theory (DFT) analyses, are crucial for understanding the electronic structure and reactivity of compounds. For the methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone compounds, DFT calculations were aligned with X-ray diffraction data, offering insights into their molecular electrostatic potential and frontier molecular orbitals, which are essential for predicting reactivity and interaction properties (Huang et al., 2021).

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-10-16(13(2)22-12)17(19)18-9-8-15(11-18)23(20,21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQMKISWCGPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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